molecular formula C16H19N3O2 B5969773 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Cat. No.: B5969773
M. Wt: 285.34 g/mol
InChI Key: CURBTBRBIRDXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. These include reducing the levels of certain inflammatory markers in the body, inhibiting the growth and proliferation of cancer cells, and reducing oxidative stress. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in lab experiments is its potential as a therapeutic agent in various diseases. It is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. One area of interest is in the development of more effective cancer treatments, where the compound may be used in combination with other drugs to enhance its effectiveness. It may also be studied further for its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders. Additionally, further research may be conducted to better understand its mechanism of action and optimize its use in various applications.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.

Synthesis Methods

The synthesis of 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves the reaction of benzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of morpholine and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.

Scientific Research Applications

2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been studied for its potential applications in various scientific fields. One of the major research areas is cancer treatment, where the compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as in the treatment of Alzheimer's disease.

Properties

IUPAC Name

(2-benzylmorpholin-4-yl)-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18-15(7-8-17-18)16(20)19-9-10-21-14(12-19)11-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURBTBRBIRDXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.